4-[(4-Chlorobenzyl)oxy]benzoic acid
Overview
Description
“4-[(4-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the empirical formula C14H11ClO3 . It has a molecular weight of 262.69 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for “this compound” isOC(=O)c1ccc(OCc2ccc(Cl)cc2)cc1
. The InChI code is 1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 262.69 .Scientific Research Applications
Synthesis and Antibacterial Applications
4-[(4-Chlorobenzyl)
oxy]benzoic acid has been utilized in the synthesis of novel thiazole heterocycles. These compounds have shown promising antimicrobial, anti-inflammatory, and analgesic activities, suggesting potential applications in developing new therapeutic agents (Mays Neamah M & Ibtissam K Jassim, 2022).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of compounds involving 4-chlorobenzoic acid, such as the 4-chlorobenzoic acid–quinoline complex, have provided insights into the molecular interactions, including hydrogen bonding and molecular packing. These insights are crucial for designing materials and drugs with specific properties (Kazuma Gotoh, K. Katagiri, & H. Ishida, 2010).
Thermodynamic and Phase Behavior Studies
Benzoic acid, a model compound in pharmaceutical research, including its derivatives like 4-chlorobenzoic acid, has been studied for their thermodynamic phase behavior. Such studies are crucial for process design in pharmaceuticals, as they determine stability and solubility in various conditions (T. Reschke, K. Zherikova, S. Verevkin, & C. Held, 2016).
Photoluminescence in Coordination Polymers
Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including those with electron-withdrawing and electron-donating groups, has explored their influence on the photophysical properties. This research has implications for developing materials with specific luminescent properties (S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).
Catalysis and Organic Synthesis
4-Chlorobenzoic acid derivatives have been employed in meta-C–H olefination of benzoic acid derivatives, demonstrating their utility in catalysis and organic synthesis. This advancement offers new tools for efficient and selective synthesis in medicinal chemistry (Shangda Li, Lei Cai, Huafang Ji, Long Yang, & Gang Li, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Result of Action
It’s known to be a biochemical used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELJNMKLNHYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359400 | |
Record name | 4-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62290-40-8 | |
Record name | 4-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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